ATORVASTATIN CALCIUM

LDL-cholesterol lowering statin comparative efficacy STELLAR trial

Atorvastatin Calcium, a lipophilic statin API (log P ~6.36), exists in ≥4 crystalline forms plus an amorphous state; Form I trihydrate is essential for reproducible pharmaceutical manufacturing and consistent bioavailability. As a BCS Class II compound, it is the preferred model for amorphous solid dispersion, nano-formulation, and lipid-based delivery system development. Its superior passive cellular uptake distinguishes it from hydrophilic statins for non-lipid pleiotropic effect studies. All batches are PXRD-verified for polymorphic identity with controlled particle size distribution. Request bulk pricing.

Molecular Formula C66H68CaF2N4O10
Molecular Weight 1155.3 g/mol
Cat. No. B1253945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATORVASTATIN CALCIUM
Synonyms(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid
atorvastatin
atorvastatin calcium
atorvastatin calcium anhydrous
atorvastatin calcium hydrate
atorvastatin calcium trihydrate
atorvastatin, calcium salt
CI 981
CI-981
CI981
Lipitor
liptonorm
Molecular FormulaC66H68CaF2N4O10
Molecular Weight1155.3 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]
InChIInChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m11./s1
InChIKeyFQCKMBLVYCEXJB-MNSAWQCASA-L
Commercial & Availability
Standard Pack Sizes50 mg / 70 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atorvastatin Calcium: Quantified Differentiation from In-Class Statins for Evidence-Based Procurement


Atorvastatin calcium is a synthetic lipid-lowering agent that functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis [1]. As a hemi-calcium salt of atorvastatin, it is the active pharmaceutical ingredient (API) in the globally prescribed medication Lipitor® and numerous generic formulations. Atorvastatin calcium exhibits complex solid-state polymorphism, existing in an amorphous form or at least four known crystalline forms (Forms I–IV), with the trihydrate form (Form I) being particularly relevant for pharmaceutical manufacturing due to its distinct physicochemical, mechanical, and rheological properties [2]. This polymorphism directly impacts solubility, bioavailability, and manufacturability, differentiating atorvastatin calcium from other statins with simpler solid-state profiles [3].

Why In-Class Statins Cannot Be Assumed Interchangeable with Atorvastatin Calcium


Despite sharing a common mechanism of HMG-CoA reductase inhibition, statins exhibit profound differences in lipophilicity, tissue penetration, pleiotropic effects, and metabolic profiles that preclude simple substitution. Atorvastatin is a lipophilic statin (log P ~6.36) capable of passive diffusion across cell membranes, whereas rosuvastatin and pravastatin are hydrophilic and rely on active transport via organic anion transporting polypeptides (OATPs) [1]. This fundamental physicochemical divergence yields quantifiable differences in pleiotropic outcomes, as demonstrated by comparative studies showing that lipophilic atorvastatin induces significantly greater reactive oxygen species (ROS) production and glucose output in HepG2 cells than hydrophilic rosuvastatin [2]. Furthermore, head-to-head clinical trials reveal that equipotent LDL-C reduction between atorvastatin and pitavastatin does not translate to equivalent effects on insulin resistance, with atorvastatin increasing HOMA-IR by +26% compared to pitavastatin's -13% decrease (p<0.001) [3]. Such differential metabolic signatures underscore why generic substitution among statins without consideration of these quantified divergences may compromise therapeutic outcomes.

Atorvastatin Calcium: Evidence-Based Differentiation Guide for Scientific Selection


LDL-C Reduction Potency: Atorvastatin vs. Rosuvastatin, Simvastatin, Pravastatin (STELLAR Trial)

In the multicenter STELLAR trial (n=2268), atorvastatin demonstrated dose-dependent LDL-C reduction ranging from 37% (10 mg) to 51% (80 mg) over 6 weeks. Rosuvastatin provided greater LDL-C lowering at equivalent doses (mean difference 8.2% greater across 10–80 mg range, p<0.001), while atorvastatin was superior to simvastatin and pravastatin. Atorvastatin 10 mg reduced LDL-C by 37% compared to simvastatin 10 mg (28%) and pravastatin 10 mg (20%) [1][2]. This positions atorvastatin as an intermediate-potency option with a well-characterized dose-response profile, enabling precise titration to LDL-C targets.

LDL-cholesterol lowering statin comparative efficacy STELLAR trial

Non-HDL-C and Apolipoprotein B Reduction: Atorvastatin vs. Rosuvastatin, Simvastatin, Pravastatin

Beyond LDL-C, non-HDL-C and apoB are established predictors of coronary heart disease risk. In the STELLAR trial, atorvastatin reduced non-HDL-C by 34.4% to 48.1% across the 10–80 mg dose range, compared with rosuvastatin's 42.0% to 50.9%, simvastatin's 26.0% to 41.8%, and pravastatin's 18.6% to 27.4% [1]. ApoB reductions paralleled these trends, with atorvastatin achieving 29.5% to 42.5% reduction versus rosuvastatin 36.1% to 45.6%, simvastatin 21.9% to 36.5%, and pravastatin 16.7% to 23.7% [2]. Atorvastatin's non-HDL-C lowering was significantly greater than simvastatin at all dose comparisons and greater than pravastatin by ≥15 percentage points across the range.

non-HDL cholesterol apolipoprotein B cardiovascular risk markers

Pleiotropic Cytotoxicity and ROS Production: Atorvastatin vs. Rosuvastatin in HepG2 Cells

A comparative in vitro study using HepG2 hepatocellular carcinoma cells assessed pleiotropic effects of atorvastatin, simvastatin, and rosuvastatin. All three statins exhibited concentration-dependent cytotoxicity and increased ROS production; however, the lipophilic statins (atorvastatin and simvastatin) induced significantly more pronounced effects than hydrophilic rosuvastatin [1]. Atorvastatin demonstrated a lower IC50 for cytotoxicity and higher ROS generation per unit concentration compared to rosuvastatin, consistent with its greater passive cellular penetration and intracellular accumulation. Additionally, atorvastatin increased glucose production and excretion from HepG2 cells to a greater extent than rosuvastatin [2]. These differential pleiotropic profiles are attributed to structural differences governing membrane permeability and transporter dependence.

pleiotropic effects cytotoxicity reactive oxygen species hepatocellular carcinoma

Insulin Resistance Differential: Atorvastatin vs. Pitavastatin (Head-to-Head Clinical Trial)

In a 12-month randomized trial of 146 patients with dyslipidemia, atorvastatin (5 mg/day) and pitavastatin (1 mg/day) achieved equivalent LDL-C reduction; however, their effects on insulin sensitivity diverged significantly. Atorvastatin increased the homeostasis model assessment of insulin resistance (HOMA-IR) by +26% from baseline, whereas pitavastatin decreased HOMA-IR by -13% (p<0.001) [1]. Concurrently, pitavastatin reduced the inflammatory marker monocyte chemoattractant protein-1 (MCP-1) by -28% compared to only -11% with atorvastatin (p=0.016), and pitavastatin achieved greater regression of carotid intima-media thickness (CIMT) (-4.9% vs. -0.5%, p=0.020) [2]. These data demonstrate that equipotent LDL-C lowering does not confer equivalent metabolic safety or pleiotropic benefit.

insulin resistance HOMA-IR diabetes risk statin pleiotropy

Polymorphism-Driven Formulation and Bioavailability Differentiation

Atorvastatin calcium exhibits complex polymorphism with at least four crystalline forms (Forms I–IV) and an amorphous form, each possessing distinct physicochemical properties that critically impact pharmaceutical manufacturing and performance [1]. Crystalline forms are less soluble than the amorphous form, directly affecting dissolution rate and bioavailability. The trihydrate form (Form I), discovered during Phase 3 clinical trials of Lipitor® (the anhydrous form), underscores the propensity for solid-form transformations during development and scale-up [2]. Differences in mechanical, thermal, and rheological properties among solid forms can cause manufacturing and product-related issues, including variable compressibility, stability, and dissolution [3]. Patents covering specific polymorphic forms and formulation approaches to overcome solubility limitations constitute a significant portion of the atorvastatin intellectual property landscape, differentiating it from statins like rosuvastatin (calcium salt of a single enantiomer with fewer polymorphic forms) and pravastatin (sodium salt, hydrophilic) [4].

polymorphism bioavailability formulation solid-state chemistry

Atorvastatin Calcium: Optimal Research and Industrial Application Scenarios Derived from Evidence


Clinical Trial Comparator: Benchmarking Novel Lipid-Lowering Agents Against an Intermediate-Potency Standard

Atorvastatin's well-characterized dose-response curve for LDL-C reduction (37% at 10 mg to 51% at 80 mg) and its extensive clinical trial history make it the preferred active comparator for investigational lipid-lowering therapies. The STELLAR trial provides robust head-to-head efficacy data against rosuvastatin, simvastatin, and pravastatin, enabling precise power calculations and non-inferiority margin determinations [7][8]. For sponsors developing PCSK9 inhibitors, bempedoic acid, or novel siRNA therapies, atorvastatin offers a consistent, intermediate-efficacy benchmark that facilitates cross-trial comparisons and regulatory submissions.

Oncology and Pleiotropy Research: Lipophilic Statin with Enhanced Cellular Penetration

For investigators studying statin-mediated anti-proliferative, pro-apoptotic, or immunomodulatory effects in cancer models, atorvastatin's lipophilicity (log P ~6.36) confers superior passive cellular uptake and intracellular accumulation compared to hydrophilic statins (rosuvastatin, pravastatin) [7]. Comparative HepG2 cell studies confirm that atorvastatin induces more pronounced cytotoxicity and ROS production than rosuvastatin, establishing it as the statin of choice for experiments requiring robust non-lipid effects [8]. Conversely, studies aiming to dissect lipid-lowering from pleiotropic effects may employ rosuvastatin as a hydrophilic control to minimize confounding off-target activities.

Pharmaceutical Development: Polymorph Control and Bioavailability-Enhanced Formulations

Atorvastatin calcium's complex polymorphism (≥4 crystalline forms plus amorphous) and the solubility disparity between forms create both challenges and opportunities for formulation scientists [7]. Development programs focused on amorphous solid dispersions, nano-formulations, or lipid-based delivery systems use atorvastatin as a model BCS Class II compound to demonstrate bioavailability enhancement. The extensive patent landscape covering solubilized formulations and manufacturing processes provides a rich reference for novel formulation strategies applicable to other poorly soluble APIs [8]. Manufacturers producing generic atorvastatin must demonstrate bioequivalence to the reference listed drug, necessitating rigorous control of polymorphic form and particle size distribution [9].

Metabolic Safety Profiling: Statin-Specific Insulin Resistance Studies

The differential effect of atorvastatin on insulin resistance (+26% HOMA-IR increase) compared to pitavastatin (-13% decrease) establishes atorvastatin as a critical comparator in studies investigating statin-associated new-onset diabetes (NOD) mechanisms [7]. Researchers examining the molecular basis of statin-induced insulin resistance can utilize atorvastatin as a positive control that reliably elevates HOMA-IR, while pitavastatin serves as a negative or neutral control. This application is particularly relevant for studies evaluating the impact of statin choice in prediabetic populations or patients with metabolic syndrome, where the quantified difference in HOMA-IR trajectory may inform personalized prescribing strategies [8].

Technical Documentation Hub

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42 linked technical documents
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